Thermal Stability Superiority of Cyanidin 3-Sophoroside Over Cyanidin 3-Glucoside and Cyanidin 3-Rutinoside in Food Matrix Systems
In raspberry jam matrices, cyanidin 3-sophoroside (cy-3-soph) demonstrated consistently lower thermal degradation than cyanidin 3-glucoside (cy-3-glu) and cyanidin 3-rutinoside (cy-3-ru) across all tested temperature-time combinations [1]. After 30 minutes of cooking at 105°C, cy-3-soph loss was 74.5% in sugar jam and 44.2% in sugar-low jam, compared to cy-3-glu loss of 81.1% (sugar jam) and 55.1% (sugar-low jam), and cy-3-ru loss of 71.7% (sugar jam) and 42.6% (sugar-low jam) [1]. At the milder condition of 5 minutes at 90°C, cy-3-soph loss was 35.6% (sugar jam) and 13.4% (sugar-low jam), versus cy-3-glu loss of 38.4% and 24.6%, respectively [1]. The absolute stability advantage of cy-3-soph over cy-3-glu ranged from 2.8 to 11.2 percentage points across conditions, with cy-3-soph identified as the most abundant and most stable pigment in raspberry juice and wine [1]. This stability profile aligns with structure-activity observations that 1→2 disaccharides exhibit greater resistance to hydration and bleaching compared to monosaccharides [2].
| Evidence Dimension | Thermal degradation (% loss) after cooking |
|---|---|
| Target Compound Data | cy-3-soph: 35.6% loss (sugar jam, 5 min, 90°C); 74.5% loss (sugar jam, 30 min, 105°C); 13.4% loss (sugar-low jam, 5 min, 90°C); 44.2% loss (sugar-low jam, 30 min, 105°C) |
| Comparator Or Baseline | cy-3-glu: 38.4% loss (sugar jam, 5 min, 90°C); 81.1% loss (sugar jam, 30 min, 105°C); 24.6% loss (sugar-low jam, 5 min, 90°C); 55.1% loss (sugar-low jam, 30 min, 105°C); cy-3-ru: 29.6% loss (sugar jam, 5 min, 90°C); 71.7% loss (sugar jam, 30 min, 105°C); 11.7% loss (sugar-low jam, 5 min, 90°C); 42.6% loss (sugar-low jam, 30 min, 105°C) |
| Quantified Difference | cy-3-soph vs. cy-3-glu: 2.8–11.2 percentage points lower degradation; cy-3-soph vs. cy-3-ru: comparable stability in sugar-low jam, cy-3-ru 2.8 percentage points more stable in sugar jam (71.7% vs. 74.5% loss at 105°C) |
| Conditions | Raspberry jam matrices (sugar jam: 60% fruit puree, 30% saccharose, 9.8% glucose; sugar-low jam: 94.2% fruit puree, 5% saccharose); HPLC-DAD quantification; cooking at 90, 95, 100, and 105°C |
Why This Matters
For food science and natural colorant procurement, superior thermal stability directly translates to longer shelf-life, reduced color fading during processing, and lower required dosage for equivalent visual impact.
- [1] Nikolić M, Petrović S, Mrmošanin J, Mitić M, Pavlović A. Stability of Cyanidin-Derivatives in Homemade Raspberry Jams. 26th Congress of SCTM, 2023, Ohrid, North Macedonia. View Source
- [2] Farr JE, Sigurdson GT, Giusti MM. Stereochemistry and glycosidic linkages of C3-glycosylations affected the reactivity of cyanidin derivatives. Food Chem. 2019;278:443-451. View Source
